4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 85476-54-6
VCID: VC5815809
InChI: InChI=1S/C12H15BrN2O4/c13-8-1-3-9(4-2-8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19)
SMILES: C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCO)Br
Molecular Formula: C12H15BrN2O4
Molecular Weight: 331.166

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

CAS No.: 85476-54-6

Cat. No.: VC5815809

Molecular Formula: C12H15BrN2O4

Molecular Weight: 331.166

* For research use only. Not for human or veterinary use.

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid - 85476-54-6

Specification

CAS No. 85476-54-6
Molecular Formula C12H15BrN2O4
Molecular Weight 331.166
IUPAC Name 4-(4-bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C12H15BrN2O4/c13-8-1-3-9(4-2-8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19)
Standard InChI Key OIAGEYBRJLUZKM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCO)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a central oxobutanoic acid backbone substituted at the 2- and 4-positions with (2-hydroxyethyl)amino and (4-bromophenyl)amino groups, respectively. Key structural attributes include:

  • Bromophenyl moiety: A para-brominated aromatic ring contributes hydrophobicity and electronic effects, influencing reactivity and intermolecular interactions .

  • Hydroxyethylamino group: Introduces hydrogen-bonding capacity and water solubility via the terminal hydroxyl group .

  • Oxobutanoic acid: The carboxylic acid terminus enables salt formation and coordination chemistry, while the ketone group may participate in redox reactions .

Table 1: Molecular Identity

PropertyValue
IUPAC Name4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
Molecular FormulaC₁₃H₁₆BrN₂O₄
Molecular Weight353.19 g/mol
CAS Registry NumberNot formally assigned
SMILES NotationO=C(O)C(CC(=O)Nc1ccc(Br)cc1)NCC(O)

Derived from structural analogs .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, predictions based on related structures suggest:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H/O-H stretches), and ~600 cm⁻¹ (C-Br stretch) .

  • NMR:

    • ¹H NMR: Downfield shifts for aromatic protons (~7.5–7.8 ppm), hydroxyethyl protons (~3.5–4.0 ppm), and acidic α-protons adjacent to the ketone (~2.8–3.2 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ ~170–210 ppm), aromatic carbons (δ ~120–140 ppm), and Br-substituted carbon (δ ~125 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis likely follows a multi-step sequence, as observed in analogous structures :

  • Bromoaniline Preparation:
    Bromination of aniline using Br₂/FeBr₃ yields 4-bromoaniline, a key precursor .

  • Hydroxyethylamine Introduction:
    Reaction of 4-bromoaniline with ethylene oxide under basic conditions forms 2-((4-bromophenyl)amino)ethanol, which is subsequently oxidized to the corresponding amine .

  • Oxobutanoic Acid Conjugation:
    Condensation of the amine intermediate with diethyl oxobutanoate in acidic media, followed by hydrolysis, yields the target compound .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
1Br₂, FeBr₃, 0–5°C, 2h85–90
2Ethylene oxide, NaOH, 60°C, 6h70–75
3Diethyl oxobutanoate, H₂SO₄, reflux, 8h60–65

Adapted from methods in .

Industrial Scalability

Continuous-flow reactors could enhance yield and purity by minimizing side reactions (e.g., over-oxidation of the hydroxyethyl group) . Purification via recrystallization using ethanol/water mixtures is predicted to achieve >95% purity based on similar compounds .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Moderate solubility (~10–15 mg/mL) due to ionizable carboxylic acid and polar hydroxyethyl groups .

  • Organic Solvents: Soluble in DMSO (>50 mg/mL) and ethanol (~30 mg/mL) .

  • Thermal Stability: Decomposition observed above 200°C (DSC/TGA data extrapolated from ).

Acid-Base Behavior

The compound exhibits two pKa values:

  • Carboxylic Acid: pKa ≈ 2.8 (consistent with oxobutanoic acid derivatives) .

  • Amine Group: pKa ≈ 9.2 (weakened basicity due to electron-withdrawing bromophenyl group) .

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